
1-(2-adamantyl)-3-piperidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-adamantyl)-3-piperidinol, commonly known as AP-7, is a synthetic compound that has been extensively studied for its potential use as a research tool in neuroscience. AP-7 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
Wirkmechanismus
AP-7 acts as a competitive antagonist of the 1-(2-adamantyl)-3-piperidinol receptor by binding to the glycine site on the receptor. This prevents the binding of glycine, which is an essential co-agonist for this compound receptor activation. As a result, AP-7 inhibits the opening of the ion channel and reduces the influx of calcium ions into the postsynaptic neuron.
Biochemical and Physiological Effects:
The inhibition of this compound receptors by AP-7 has been shown to have various biochemical and physiological effects. For example, AP-7 has been shown to reduce the magnitude of LTP in the hippocampus, which is a cellular model of learning and memory. Additionally, AP-7 has been shown to reduce the excitotoxicity associated with excessive glutamate release in various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using AP-7 in lab experiments is its high selectivity for the 1-(2-adamantyl)-3-piperidinol receptor. This allows researchers to specifically target this receptor subtype without affecting other glutamate receptor subtypes. However, one limitation of AP-7 is its relatively low potency compared to other this compound receptor antagonists such as MK-801.
Zukünftige Richtungen
There are several future directions for research involving AP-7. One area of interest is the role of 1-(2-adamantyl)-3-piperidinol receptors in pain processing, and AP-7 could be used to investigate this further. Additionally, AP-7 could be used to study the involvement of this compound receptors in psychiatric disorders such as depression and anxiety. Finally, the development of more potent and selective this compound receptor antagonists based on the structure of AP-7 could lead to the discovery of new therapeutic agents for neurological disorders.
Synthesemethoden
AP-7 can be synthesized using a multi-step process starting from 2-adamantanone and piperidine. The first step involves the reduction of 2-adamantanone to 2-adamantanol using sodium borohydride. This is followed by the reaction of 2-adamantanol with piperidine in the presence of a strong acid catalyst to yield AP-7.
Wissenschaftliche Forschungsanwendungen
AP-7 has been widely used as a research tool to investigate the role of 1-(2-adamantyl)-3-piperidinol receptors in various physiological and pathological processes. For example, AP-7 has been used to study the involvement of this compound receptors in synaptic plasticity, long-term potentiation (LTP), and spatial learning and memory. Additionally, AP-7 has been used to investigate the role of this compound receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(2-adamantyl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c17-14-2-1-3-16(9-14)15-12-5-10-4-11(7-12)8-13(15)6-10/h10-15,17H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGCEAAVUHBBGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2C3CC4CC(C3)CC2C4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-chlorobenzyl)-N-methyl-N-[3-(1-piperidinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5158287.png)

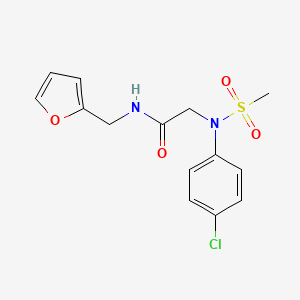
![N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B5158310.png)
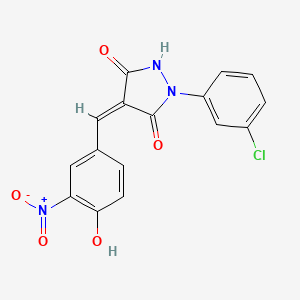
![N-(3-chlorobenzyl)-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5158321.png)
![4-(4-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)phenol](/img/structure/B5158331.png)
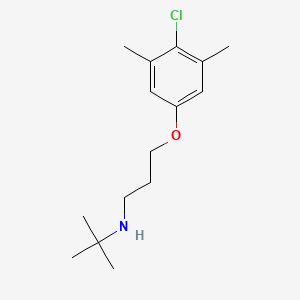
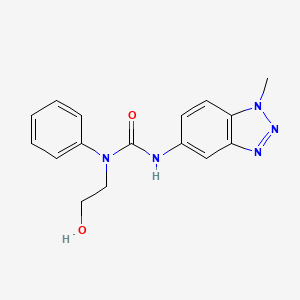
![1-{4-[4-(2-pyrimidinyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5158357.png)
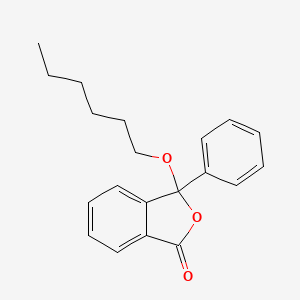
![4-[(5-bromo-2-furyl)methylene]-2-(3-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5158362.png)
![3-({[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5158372.png)
![N-[(8-hydroxy-7-quinolinyl)(phenyl)methyl]acetamide](/img/structure/B5158374.png)